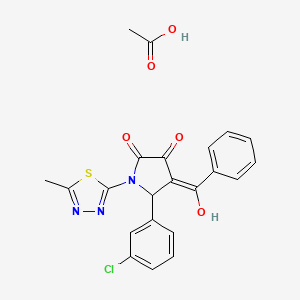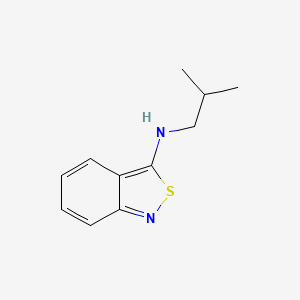
15(S)-15-Methyl prostaglandin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15(S)-15-Methyl prostaglandin is a synthetic analog of naturally occurring prostaglandins, which are lipid compounds derived from arachidonic acid. Prostaglandins play crucial roles in various physiological processes, including inflammation, blood flow regulation, and the induction of labor. The addition of a methyl group at the 15th position enhances the compound’s stability and biological activity, making it a valuable tool in scientific research and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common approach starts with commercially available 2,5-dimethoxy-tetrahydrofuran, which undergoes a series of reactions such as organo-catalytic domino-aldol reaction, Mizoroki-Heck reaction, and Wittig reaction . The stereoselective introduction of the methyl group is achieved through specific reduction and oxidation reactions .
Industrial Production Methods: Industrial production of 15(S)-15-Methyl prostaglandin often employs chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high yields and stereoselectivity. Key transformations include Baeyer-Villiger oxidation and ketoreductase-catalyzed reduction . These methods are scalable and cost-effective, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 15(S)-15-Methyl prostaglandin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to alcohols.
Substitution: Introduction of functional groups at specific positions on the prostaglandin skeleton.
Common Reagents and Conditions:
Oxidation: Pinnick oxidation conditions using sodium chlorite and acetic acid.
Reduction: Use of cyclic trialkylborohydride for stereoselective reduction.
Major Products: The major products formed from these reactions include various prostaglandin analogs with modified functional groups, which can be further utilized in research and therapeutic applications.
Applications De Recherche Scientifique
15(S)-15-Methyl prostaglandin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study prostaglandin synthesis and reactivity.
Biology: Investigated for its role in cell signaling and regulation of physiological processes.
Industry: Utilized in the development of prostaglandin-based drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 15(S)-15-Methyl prostaglandin involves binding to specific prostaglandin receptors, which are G-protein-coupled receptors. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological effects such as vasodilation, inhibition of platelet aggregation, and modulation of inflammation . The compound’s methyl group enhances its binding affinity and stability, making it more effective in exerting its biological effects.
Comparaison Avec Des Composés Similaires
Prostaglandin E2 (PGE2): A naturally occurring prostaglandin with similar physiological effects but lower stability.
Prostaglandin F2α (PGF2α): Another natural prostaglandin involved in labor induction and regulation of blood flow.
15®-15-Methyl prostaglandin: The enantiomer of 15(S)-15-Methyl prostaglandin with different biological activity.
Uniqueness: this compound is unique due to its enhanced stability and specific stereochemistry, which confer higher biological activity and selectivity compared to its natural counterparts and other synthetic analogs .
Propriétés
Formule moléculaire |
C22H38O5 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
methyl (Z)-7-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C22H38O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h6,8,13,15,17-20,23-24,26H,4-5,7,9-12,14,16H2,1-3H3/b8-6-,15-13+/t17-,18?,19+,20-,22+/m1/s1 |
Clé InChI |
QQCOAAFKJZXJFP-PXYMJHMQSA-N |
SMILES isomérique |
CCCCC[C@@](C)(/C=C/C1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC)O)O)O |
SMILES canonique |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide](/img/structure/B12009840.png)
![2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B12009841.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12009855.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12009857.png)

![N-(4-Bromophenyl)-2-{[4-cyano-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetamide](/img/structure/B12009871.png)

![2-(3-chlorophenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]propanamide](/img/structure/B12009874.png)
![Ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(naphthalen-1-ylmethylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12009880.png)


![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12009909.png)

